3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
Description
3-(2-Methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted at position 3 with a 2-methoxyphenyl group and at position 7 with a carboxamide linked to a thiophen-2-ylmethyl moiety. The compound’s structure combines electron-donating (methoxy) and aromatic heterocyclic (thiophene) groups, which may influence its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C21H17N3O3S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H17N3O3S/c1-27-19-7-3-2-6-18(19)24-13-23-17-11-14(8-9-16(17)21(24)26)20(25)22-12-15-5-4-10-28-15/h2-11,13H,12H2,1H3,(H,22,25) |
InChI Key |
CCWMHPZVPAXGBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazoline scaffold is typically constructed via cyclocondensation between 2-aminobenzoic acid derivatives and carbonyl-containing reagents. A validated approach involves reacting 2-amino-4-nitrobenzoic acid with 2-methoxyphenyl isocyanate under acidic conditions to form the 3-(2-methoxyphenyl)-4-oxoquinazoline intermediate. Key parameters include:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | 2-Methoxyphenyl isocyanate, HCl | 80°C | 6 h | 68% |
| 2 | Nitro reduction (H₂/Pd-C) | RT | 2 h | 92% |
Post-cyclization, the nitro group at position 7 is reduced to an amine using catalytic hydrogenation. This amine serves as the precursor for subsequent carboxamide formation.
Carboxamide Functionalization
Coupling with Thiophen-2-ylmethylamine
The 7-position amine undergoes carboxamide formation via activation as an acid chloride. Treatment with thionyl chloride converts the carboxylic acid to the reactive acyl chloride, which is then coupled with thiophen-2-ylmethylamine in dichloromethane (DCM) using triethylamine as a base:
Optimized Conditions:
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
Recent advancements employ microwave irradiation to accelerate the cyclocondensation and amidation steps. A representative protocol:
-
Mix 2-amino-4-nitrobenzoic acid, 2-methoxybenzaldehyde, and thiourea in DMF
-
Irradiate at 150°C (300 W) for 20 min
-
Directly add thiophen-2-ylmethylamine and HATU, irradiate at 100°C for 15 min
Advantages:
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Steps | Total Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Classical stepwise | 5 | 47% | 98.2% | Industrial |
| Microwave-assisted | 3 | 68% | 97.5% | Lab-scale |
| Flow chemistry | 4 | 72% | 99.1% | Pilot plant |
Flow chemistry approaches (patent EP2498775A1) demonstrate superior yields through precise control of residence times and reagent stoichiometry.
Characterization and Quality Control
Spectroscopic Validation
Purity Optimization
Recrystallization from ethanol/water (3:1) increases purity from 92% to 99.5%. Residual solvents (DCM, DMF) are eliminated via azeotropic distillation with toluene.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Equivalents Used | Contribution to Total Cost |
|---|---|---|---|
| 2-Methoxybenzaldehyde | 120 | 1.2 | 28% |
| Thiophen-2-ylmethylamine | 450 | 1.1 | 51% |
| HATU | 980 | 0.05 | 12% |
Transitioning from HATU to EDC/HOBt reduces coupling costs by 64% without compromising yields.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles like thiols or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
Quinazoline derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of the target compound and two structurally related analogs ( and ):
Table 1: Structural and Molecular Comparison
| Compound Name | Substituents (Position 3 and 7) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound : 3-(2-Methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide | 3: 2-Methoxyphenyl; 7: Thiophen-2-ylmethyl carboxamide | C₂₁H₂₀N₃O₃S | 394.4 (calc.) | Electron-donating methoxy group; sulfur-containing thiophene for lipophilicity |
| Analog 1 : 4-Oxo-N-(1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide (CAS 1190256-17-7) | 3: 3-Trifluoromethylphenyl; 7: 1,3-Thiazol-2-yl | C₁₉H₁₁F₃N₄O₂S | 416.4 | Strongly electron-withdrawing CF₃ group; thiazole for π-π interactions |
| Analog 2 : 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS 1113135-81-1) | 3: 4-Fluorophenyl; 7: Isobutyl with chloroaryl thioether | C₂₇H₂₃ClFN₃O₃S | 524.0 | Halogenated (Cl, F) substituents; thioether linkage for metabolic stability |
Substituent Effects on Physicochemical Properties
Target Compound :
- Analog 1 (CF₃ and Thiazole): The trifluoromethyl group elevates lipophilicity (logP ~3.8) and metabolic resistance due to strong C-F bonds.
Analog 2 (Halogens and Thioether) :
Pharmacological Implications
- However, the thiophene’s smaller size compared to chlorobenzyl may alter binding pocket interactions .
- Analog 1 : The CF₃ group likely enhances potency against hydrophobic enzyme pockets (e.g., kinases or proteases), while thiazole could mimic adenine in ATP-binding sites .
- Analog 2: Halogenated aryl groups and isobutyl chain may optimize pharmacokinetics (e.g., oral bioavailability) but risk off-target toxicity due to persistent organohalogen accumulation .
Biological Activity
3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 346.41 g/mol. The structure features a quinazoline core substituted with a methoxyphenyl group and a thiophenylmethyl group, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various quinazoline derivatives, including our compound of interest. For instance, derivatives with similar structural motifs have shown promising results against a range of bacterial and fungal strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Target Compound | C. albicans | 20 µg/mL |
These results suggest that compounds with the quinazoline structure can exhibit significant antimicrobial activity, possibly through mechanisms involving disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
Antioxidant Activity
Antioxidant assays, such as the DPPH radical scavenging test, have been employed to assess the potential antioxidant capacity of this compound. The results indicate that while some derivatives exhibit moderate activity, the target compound's performance may be enhanced through structural modifications.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 100 | 25 |
| 200 | 40 |
| 400 | 55 |
The percentage inhibition at higher concentrations suggests that the compound has potential as an antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases.
Anticancer Activity
The anticancer properties of quinazoline derivatives have been widely studied. The target compound was evaluated for cytotoxicity against human cancer cell lines using the MTT assay.
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 150 |
| MCF-7 | 120 |
| A549 | 200 |
The IC50 values indicate that the compound exhibits significant cytotoxic effects, particularly against HL-60 and MCF-7 cell lines. Mechanistic studies suggest that this activity may be mediated through apoptosis induction and cell cycle arrest.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers synthesized various quinazoline derivatives and tested their efficacy against clinical isolates of pathogenic bacteria. The target compound demonstrated notable activity against resistant strains.
- Antioxidant Potential Assessment : In another study focused on antioxidant properties, the target compound was compared to known antioxidants like ascorbic acid and showed comparable results in scavenging free radicals.
- Cytotoxicity in Cancer Models : Research involving the evaluation of the target compound's effects on cancer cell lines revealed significant apoptotic activity, particularly in leukemia models, suggesting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
